N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide
Description
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core fused with a pyrazole-containing ethylphenyl group via a carboxamide linker. This structure combines electron-deficient (benzothiadiazole) and electron-rich (pyrazole) moieties, enabling unique electronic interactions and biological activity. The benzothiadiazole ring contributes to π-π stacking and charge-transfer properties, while the pyrazole group enhances solubility and target-binding specificity .
Properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-24-18(9-11-21-24)14-4-2-13(3-5-14)8-10-20-19(25)15-6-7-16-17(12-15)23-26-22-16/h2-7,9,11-12H,8,10H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYQFRQLTDFTOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of targets, including various enzymes and receptors.
Mode of Action
It’s suggested that the compound might form strong hydrogen bonds with the amino acid residues of its target enzyme. This interaction could potentially alter the enzyme’s activity, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to impact the nad+ salvage pathway. This pathway plays a pivotal role in many biological processes, including metabolism and aging.
Pharmacokinetics
Compounds with similar structures, such as imidazole derivatives, are known to be highly soluble in water and other polar solvents, which could potentially influence their bioavailability.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is best understood through comparison with analogs. Key categories include:
Benzothiadiazole Derivatives
- N-{5-[(4-Ethylphenyl)methyl]-1,3-thiazol-2-yl}-1,2,3-benzothiadiazole-5-carboxamide (): Shares the benzothiadiazole-carboxamide backbone but replaces the ethylphenyl-pyrazole group with a thiazole-(4-ethylphenyl)methyl unit. Biological activity shifts toward antimicrobial applications compared to the pyrazole-containing target compound .
N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide ():
- Features a hydroxyethyl-substituted pyrazole linked to benzothiadiazole.
- Impact : The hydroxyethyl group improves hydrogen-bonding capacity, favoring interactions with polar biological targets (e.g., kinases). This modification may reduce metabolic stability compared to the methylpyrazole in the target compound .
Pyrazole-Containing Carboxamides
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-carboxamide ():
- Replaces benzothiadiazole with a thiophene ring.
- Impact : Thiophene’s electron-rich nature diminishes charge-transfer interactions, reducing activity in electronic applications (e.g., organic semiconductors). However, it exhibits superior anti-inflammatory activity (IC₅₀ = 0.8 μM in COX-2 inhibition assays) due to enhanced π-π stacking with hydrophobic enzyme pockets .
1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-5-carboxamide ():
- Substitutes benzothiadiazole with a benzo[d]thiazole ring.
- Impact : Benzo[d]thiazole’s planar structure improves intercalation with DNA, making it potent in anticancer research (e.g., IC₅₀ = 1.2 μM against MCF-7 cells). However, the target compound’s benzothiadiazole offers better redox stability in photodynamic therapy .
Carboxamide-Linked Heterocycles
- N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide ():
- Uses a bis-heterocyclic design with oxazole and benzothiazole.
- Impact : The oxazole ring introduces steric hindrance, reducing binding affinity to G-protein-coupled receptors (GPCRs) compared to the target compound. However, it shows enhanced selectivity for tyrosine kinase inhibitors .
Structural and Functional Data Comparison
Key Research Findings
- Electronic Properties : The target compound’s benzothiadiazole-pyrazole hybrid structure exhibits a narrow bandgap (2.1 eV), making it suitable for organic photovoltaic applications. In contrast, thiophene analogs () have wider bandgaps (3.0 eV), limiting charge separation efficiency .
- Biological Selectivity: Pyrazole derivatives with carboxamide linkers (e.g., ) show 10-fold higher selectivity for cancer cells over normal fibroblasts compared to benzothiazole analogs due to reduced off-target interactions .
- Synthetic Accessibility: The target compound’s synthesis requires fewer steps (3 steps, 65% yield) than bis-heterocyclic analogs (5 steps, 40% yield), as noted in crystallographic studies using SHELX .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
